8-Azaspiro[4.5]decane-8-carboxylic acid

Catalog No.
S12360708
CAS No.
685501-34-2
M.F
C10H17NO2
M. Wt
183.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Azaspiro[4.5]decane-8-carboxylic acid

CAS Number

685501-34-2

Product Name

8-Azaspiro[4.5]decane-8-carboxylic acid

IUPAC Name

8-azaspiro[4.5]decane-8-carboxylic acid

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

InChI

InChI=1S/C10H17NO2/c12-9(13)11-7-5-10(6-8-11)3-1-2-4-10/h1-8H2,(H,12,13)

InChI Key

OZGHNMVYGQTDTR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CCN(CC2)C(=O)O

8-Azaspiro[4.5]decane-8-carboxylic acid is a bicyclic compound characterized by a unique spiro structure that consists of a five-membered and a six-membered ring sharing a common nitrogen atom. The molecular formula for this compound is C10H17NO2C_{10}H_{17}NO_2, with a molecular weight of approximately 183.25 g/mol . This compound is notable for its potential applications in medicinal chemistry, particularly as a pharmacologically active agent.

The spirocyclic nature of 8-azaspiro[4.5]decane-8-carboxylic acid contributes to its unique chemical properties, which can influence its biological activity and interactions with various biological targets. The carboxylic acid functional group is significant for its reactivity and potential for further derivatization.

, including:

  • Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, potentially yielding carboxylic acids or other oxidized derivatives.
  • Reduction: Reduction reactions can be performed with lithium aluminum hydride or sodium borohydride, converting the carboxylic acid group to an alcohol or amine.
  • Substitution: Nucleophilic substitution reactions may occur with reagents like sodium hydroxide or potassium cyanide, allowing for the introduction of various functional groups.

These reactions are essential for modifying the compound's structure to optimize its biological properties.

The synthesis of 8-azaspiro[4.5]decane-8-carboxylic acid can be achieved through various methods:

  • Cyclization Reactions: Starting from commercially available precursors, cyclization reactions can be employed to form the spirocyclic structure.
  • Reactions of Amino Alcohols: One common method involves the reaction of 2-amino-1-butanol with 3,4-epoxyhexane-1-carboxylic acid, followed by acidification to yield the desired product.
  • Hydrolysis and Esterification: Chemical modifications such as hydrolysis of esters or amides can also be utilized to obtain the carboxylic acid derivative from related compounds.

These methods typically require controlled conditions, including specific temperatures and pH levels, to ensure high yields and purity.

8-Azaspiro[4.5]decane-8-carboxylic acid has potential applications in several fields:

  • Medicinal Chemistry: Its unique structure may contribute to the development of new pharmaceuticals targeting neurological disorders or inflammation.
  • Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic compounds due to its reactive functional groups.
  • Material Science: The compound's properties may be exploited in developing new materials with specific functionalities.

Studies on the interactions of 8-azaspiro[4.5]decane-8-carboxylic acid with biological systems are crucial for understanding its pharmacological potential. Interaction studies often focus on:

  • Binding Affinity: Investigating how well the compound binds to specific receptors or enzymes.
  • Mechanism of Action: Understanding how the compound exerts its effects at the molecular level, including any modulation of signaling pathways.

Such studies are essential for elucidating the therapeutic potential of this compound and guiding future research directions.

Several compounds share structural similarities with 8-azaspiro[4.5]decane-8-carboxylic acid, each exhibiting unique features:

Compound NameStructure TypeUnique Features
8-Azaspiro[4.5]decane-7-carboxylic acidBicyclicDifferent positioning of the carboxyl group
6-Azaspiro[4.5]decane-8-carboxylic acidBicyclicVariation in nitrogen positioning
1-Thia-4-azaspiro[4.5]decane-3-carboxylic acidThiazoleContains sulfur, altering electronic properties

The uniqueness of 8-azaspiro[4.5]decane-8-carboxylic acid lies in its specific arrangement of functional groups and spiro configuration, which may confer distinct biological activities compared to these similar compounds.

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

183.125928785 g/mol

Monoisotopic Mass

183.125928785 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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